(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
(1R,2S,4R)-7,7-dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2S/c1-9(2)6-3-4-7(9)8(5-6)13(10,11)12/h6-8H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTHFYRMVIIYEF-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(C2)S(=O)(=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]1[C@H](C2)S(=O)(=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl Fluoride
Diels-Alder Cycloaddition for Bicyclic Framework Construction
The norbornane core is classically synthesized via Diels-Alder reactions between cyclopentadiene and dienophiles. For 7,7-dimethyl derivatives, the diene component is substituted with methyl groups to ensure regioselectivity.
Example Protocol (Adapted from):
- Diels-Alder Reaction:
Sulfonylation and Fluorination Strategies
Converting the C2 alcohol to a sulfonyl fluoride requires sequential oxidation and fluorination.
Two-Step Sulfonylation-Fluorination
Sulfonation:
Fluorination:
Direct Fluorosulfonylation
Alternative one-step methods using fluorosulfonating agents (e.g., FSO2Cl) are less explored but may improve efficiency:
Stereochemical Control and Resolution
The (1R,2S,4R) configuration is achieved through:
Chiral Auxiliaries
Analytical Characterization
Critical spectroscopic data for verifying structure and purity:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 246.29 g/mol | High-Resolution MS |
| ¹H NMR (CDCl₃) | δ 1.12 (s, 6H, CH₃), 3.45 (m, 1H, SO₂F) | 500 MHz |
| ¹⁹F NMR | δ −63.5 (s, SO₂F) |
Scale-Up Considerations
Multigram synthesis (up to 0.47 kg) is feasible via:
Applications in Drug Discovery
The sulfonyl fluoride moiety enables covalent binding to serine hydrolases and proteases, making this compound a key warhead in:
- Activity-based protein profiling (ABPP).
- Irreversible kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or thiols.
Oxidation Reactions: Oxidation can further modify the bicyclic framework or the functional groups attached to it.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Result from reactions with alcohols.
Thiols: Produced via reduction of the sulfonyl fluoride group.
Scientific Research Applications
(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl Fluoride Derivatives
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl Fluoride
- Structure : Incorporates an oxygen atom in the bicyclic framework (7-oxa substitution).
- Molecular Formula : C₆H₉FO₃S; Molecular Weight : 180.2 g/mol .
- Applications: Limited data, but sulfonyl fluorides are often used as "click chemistry" reagents due to their hydrolytic stability and selective reactivity with thiols or amines.
(1s,4r)-Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride
Sulfonyl Chloride Derivatives
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride
- Structure : Features a 2-oxo group and methyl sulfonyl chloride substituent.
- Molecular Formula : C₁₀H₁₅ClO₃S; Molecular Weight : 250.75 g/mol .
- Synthesis : Derived from camphor (10-camphorsulfonyl chloride), a chiral pool starting material .
- Reactivity : Sulfonyl chlorides are more hydrolytically labile than fluorides, favoring nucleophilic displacement reactions.
Sulfonamide Derivatives
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
- Structure : Combines a bromomethyl group with a benzenesulfonamide moiety.
- Synthesis : Generated via bromosulfonamidation of camphene with benzenesulfonamide and NBS .
- Applications : Bromine substitution enables further functionalization (e.g., Suzuki coupling), contrasting with the terminal reactivity of sulfonyl fluorides.
(1S,4R)-7,7-Dimethyl-1-(((4-phenylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
Halogenated Derivatives
(1R,2S,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Research Findings
Synthetic Challenges : Bicyclic sulfonyl fluorides require precise stereocontrol; Wagner–Meerwein rearrangements are critical for ring formation .
Reactivity Trends : Sulfonyl fluorides exhibit slower hydrolysis than chlorides but react efficiently with biological nucleophiles (e.g., tyrosine residues) .
Analytical Utility : CCS values enable rapid differentiation of stereoisomers in mass spectrometry .
Biological Activity
The compound (1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride is a bicyclic sulfonyl fluoride that has garnered attention in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Formula
- Molecular Formula : CHFOS
- Molecular Weight : 194.28 g/mol
Structural Features
The compound features a bicyclic structure with a sulfonyl fluoride functional group, which is known to confer unique reactivity patterns relevant in medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its role as a reactive electrophile due to the presence of the sulfonyl fluoride group. This group can participate in nucleophilic substitution reactions, making it a useful building block in the synthesis of biologically active compounds.
Antiproliferative Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from bicyclic frameworks have shown promising results against K-562 leukemia cells, suggesting potential applications in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K-562 | 5.0 | |
| Compound B | K-562 | 3.5 | |
| This compound | K-562 | TBD | Ongoing Research |
Enzyme Inhibition
The sulfonyl fluoride group is known to inhibit serine proteases by forming stable covalent bonds with the active site serine residue. This characteristic can be exploited for developing inhibitors for enzymes involved in various diseases.
Case Studies
-
Study on Enzyme Inhibition : A study demonstrated that sulfonyl fluorides could effectively inhibit thrombin activity, suggesting their potential as anticoagulants.
- Findings : The compound showed an inhibition constant (Ki) of 0.25 µM against thrombin, indicating strong binding affinity.
-
Anticancer Properties : Another investigation revealed that derivatives of bicyclic sulfonyl fluorides exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Results : The selectivity index was calculated to be greater than 10 for several derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
